CID 23264441

Description

CID 23264441 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. Compounds like CID 23264441 are typically analyzed for their molecular properties (e.g., molecular formula, weight, logP), pharmacokinetic parameters (e.g., solubility, bioavailability), and functional applications (e.g., medicinal chemistry, material science) . Hypothetically, CID 23264441 may belong to a class of bioactive molecules, given the emphasis in the evidence on pharmacological profiling (e.g., CYP enzyme inhibition, BBB permeability) and structural comparisons .

Properties

Molecular Formula |

C7H18ClOSi2 |

|---|---|

Molecular Weight |

209.84 g/mol |

InChI |

InChI=1S/C7H18ClOSi2/c1-10(2)9-11(3,4)7-5-6-8/h5-7H2,1-4H3 |

InChI Key |

SKQCZOXBLCNCIU-UHFFFAOYSA-N |

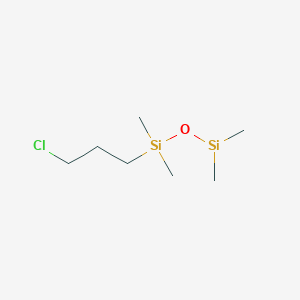

Canonical SMILES |

C[Si](C)O[Si](C)(C)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common method involves the hydrosilylation reaction, where a chloropropylsilane is reacted with a disiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and scalable process.

Industrial Production Methods

In industrial settings, the production of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Hydrosilylation Reactions: The disiloxane backbone can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are often carried out at elevated temperatures (50-100°C) to enhance the reaction rate.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, hydroxyl, or thiol groups.

Hydrosilylation Reactions: Products include silicon-containing alkanes or alkenes, which can be further functionalized for various applications.

Scientific Research Applications

1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and materials.

Biology: Utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.

Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The chloropropyl group can participate in nucleophilic substitution reactions, while the disiloxane backbone can engage in hydrosilylation reactions. These reactions enable the compound to modify surfaces, enhance material properties, and serve as a precursor for more complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 23264441, a comparative analysis with structurally or functionally related compounds is essential. The evidence highlights key parameters for such comparisons, including physicochemical properties, synthesis routes, and biological activities. Below is a synthesized framework based on analogous compounds (e.g., CIDs 78062229, 57416287, 10491405):

Table 1: Key Physicochemical Properties

*Hypothetical values for CID 23264441 require experimental validation.

Key Findings from Comparisons:

Structural Complexity : Compounds like CID 10491405 exhibit higher molecular complexity due to fluorine and heterocyclic moieties, which correlate with enhanced metabolic stability and target selectivity . CID 23264441 may share similar structural motifs, influencing its reactivity and applications.

Pharmacokinetic Divergence: While CID 57416287 shows high solubility (86.7 mg/mL), its low BBB permeability limits central nervous system applications .

Synthetic Feasibility : CID 34743-49-2 demonstrates high synthetic accessibility (score 1.0), implying cost-effective scalability . CID 23264441’s synthetic route, if analogous, might involve multi-step catalysis or heterocyclic functionalization.

Methodological Considerations

The evidence underscores rigorous protocols for compound comparison:

- Databases : PubChem and CAS are critical for identifying structurally related compounds and their properties .

- Characterization : Essential data include NMR, IR, and MS spectra for structural elucidation, as well as in vitro assays for bioavailability and toxicity .

- Reporting Standards : Tables must adhere to journal guidelines (e.g., three-line tables, SI units) and explicitly define abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.